molecular formula C13H8BrFO B13623185 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13623185
M. Wt: 279.10 g/mol
InChI Key: UTTJEEZXXGILCS-UHFFFAOYSA-N
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Description

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (C₁₃H₈BrFO; molecular weight: 293.06 g/mol) is a halogenated biphenyl derivative featuring a bromine atom at the 5' position, a fluorine atom at the 2' position, and an aldehyde functional group at the 4 position of the biphenyl scaffold. This compound is of significant interest in organic synthesis due to its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which enable the construction of complex aromatic systems . The electron-withdrawing nature of the fluorine and bromine substituents enhances its reactivity in these transformations, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-11-5-6-13(15)12(7-11)10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

UTTJEEZXXGILCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to electrophilic substitution reactions.

    Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

    Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) for reduction and Grignard reagents for addition reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Electrophilic Substitution: Substituted biphenyl derivatives.

    Nucleophilic Addition: Alcohols, amines, and other addition products.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde and analogous compounds:

Compound Name Molecular Formula Substituents Functional Group Molecular Weight (g/mol) Key Applications/Properties
This compound C₁₃H₈BrFO Br (5'), F (2') Aldehyde (4) 293.06 Suzuki coupling, drug intermediates
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde C₁₃H₈BrFO Br (5'), F (2') Aldehyde (3) 293.06 Discontinued; similar reactivity
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₉Cl₂O₂ Cl (3',5'), OH (3) Aldehyde (4) 274.11 Antimicrobial research
(3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone C₁₉H₁₂BrFO Br (3'), F (2') Ketone (4) 347.21 Material science; higher steric bulk
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde C₁₁H₆BrFO₂ Br (4'), F (2'), furan ring Aldehyde (2) 273.07 Heterocyclic synthesis

Physicochemical Properties

  • Solubility: The aldehyde group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-functionalized biphenyls like 2-Bromo-N-(2,6-dimethylphenyl)benzamide .
  • Thermal Stability: Halogenated biphenyls generally exhibit high thermal stability.

Key Reactions and Yields

Reaction Type Example Compound Conditions Yield Reference
Suzuki Coupling 3'-Bromo-2'-fluoro-biphenyl derivatives Pd catalyst, K₃PO₄, dioxane, 100°C 64–73%
Buchwald-Hartwig Amination 3'-Bromo-2'-fluoro-biphenyl-4-carbonitrile Pd₂(dba)₃, Xantphos, Cs₂CO₃ 64%

Biological Activity

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of biphenyl derivatives followed by fluorination and aldehyde functionalization. The process can be summarized as follows:

  • Starting Material : Biphenyl
  • Bromination : Introduction of bromine at the 5-position.
  • Fluorination : Introduction of fluorine at the 2'-position.
  • Aldehyde Formation : Conversion to the aldehyde using appropriate reagents.

Antimicrobial Activity

Recent studies have shown that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains.

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compound10-2020-40Moderate
Control (Ampicillin)510High

These results indicate that while the compound shows moderate activity, it is less potent than standard antibiotics like ampicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been documented in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-withdrawing groups (like bromine and fluorine) enhances biological activity.
  • Positioning : The positioning of substituents on the biphenyl ring plays a crucial role in determining the compound's efficacy against specific biological targets.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial properties of several biphenyl derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Study 2: Anti-cancer Activity

In another investigation, derivatives similar to this compound were assessed for their anti-cancer properties. The compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anti-cancer agents .

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